Cas no 2171995-73-4 (2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid)

2-3-シクロプロピル-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-N-(2-メトキシエチル)ブタンアミド酢酸は、高度に機能化された有機化合物であり、ペプチド合成や医薬品中間体としての応用が期待されます。本化合物は、9H-フルオレン-9-イルメトキシカルボニル(Fmoc)保護基を有しており、固相ペプチド合成(SPPS)におけるアミノ酸の保護基として優れた特性を示します。さらに、シクロプロピル基とメトキシエチルアミド構造を併せ持つことで、分子の立体障害を調整しつつ溶解性を向上させる特徴があります。カルボキシル基の存在により、他の官能基とのさらなる修飾も可能です。これらの特性から、創薬研究や生体適合性材料の開発において有用な構築単位として活用されます。

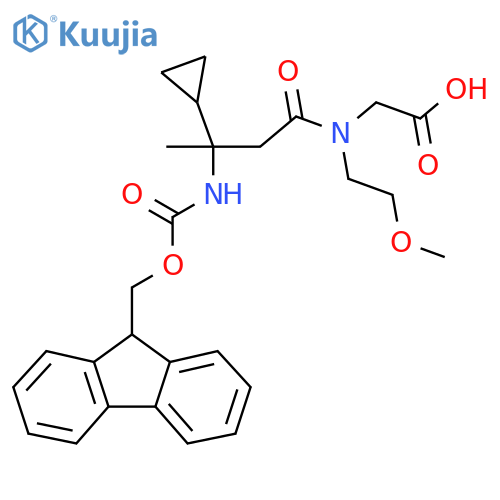

2171995-73-4 structure

商品名:2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid

2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid

- 2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid

- EN300-1500525

- 2171995-73-4

-

- インチ: 1S/C27H32N2O6/c1-27(18-11-12-18,15-24(30)29(13-14-34-2)16-25(31)32)28-26(33)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23H,11-17H2,1-2H3,(H,28,33)(H,31,32)

- InChIKey: GZSPXDLJRMGWKJ-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(N(CC(=O)O)CCOC)=O)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 480.22603674g/mol

- どういたいしつりょう: 480.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 12

- 複雑さ: 749

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1500525-50mg |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1500525-2500mg |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1500525-250mg |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1500525-1000mg |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1500525-5000mg |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1500525-500mg |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1500525-10000mg |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1500525-100mg |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1500525-1.0g |

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171995-73-4 | 1g |

$0.0 | 2023-06-05 |

2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2171995-73-4 (2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬